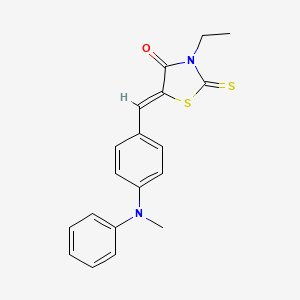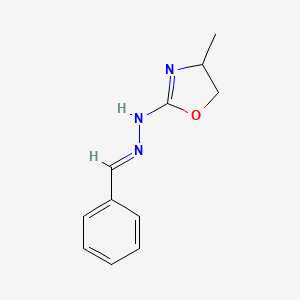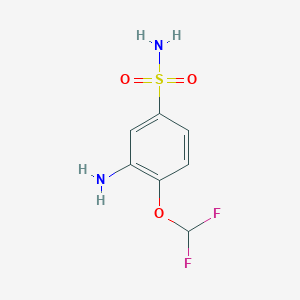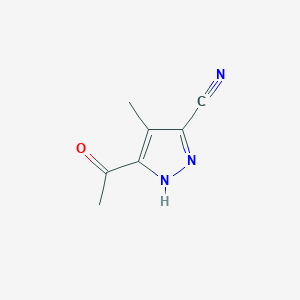![molecular formula C16H15NO3 B12855227 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-](/img/structure/B12855227.png)
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- is a chemical compound that belongs to the oxazolidinone class. Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. This particular compound is characterized by the presence of a phenylmethoxy group attached to the phenyl ring, which is further connected to the oxazolidinone ring. Oxazolidinones have gained significant attention due to their diverse applications in medicinal chemistry, particularly as antibacterial agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- can be achieved through various synthetic routes. One common method involves the cyclization of the corresponding β-amino alcohols with C1-building blocks like phosgene and its derivatives . This method often requires toxic reagents and the pre-construction of the key stereocenter of the β-amino alcohols.
Another efficient synthetic route involves the enantioselective hydrogenation of 2-oxazolones using ruthenium (II)–NHC-catalyzed asymmetric hydrogenation . This method provides excellent enantioselectivities (up to 96% ee) and yields (up to 99%) for a variety of substrates, bearing a range of functional groups and useful motifs .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- typically involves large-scale chemical synthesis using the aforementioned methods. The enantioselective hydrogenation method is particularly favored due to its high efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- involves the inhibition of protein synthesis by acting on the ribosomal 50S subunit of bacteria. This prevents the formation of a functional 70S initiation complex, thereby inhibiting bacterial growth . The compound targets specific molecular pathways involved in bacterial protein synthesis, making it effective against multidrug-resistant Gram-positive pathogens .
Vergleich Mit ähnlichen Verbindungen
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- can be compared with other similar compounds, such as:
Linezolid: The first approved drug containing an oxazolidinone ring as the pharmacophore group.
Tedizolid: A newer oxazolidinone with improved safety and efficacy profiles.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and clinical applications.
Eigenschaften
Molekularformel |
C16H15NO3 |
|---|---|
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
4-(3-phenylmethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO3/c18-16-17-15(11-20-16)13-7-4-8-14(9-13)19-10-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,17,18) |
InChI-Schlüssel |
VQCJOIWRPLJWEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=O)O1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AR,6S,6aR)-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12855147.png)

![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12855158.png)
![1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855170.png)
![(4'-Hydroxy-3'-nitro-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12855173.png)

![4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12855180.png)



![N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12855208.png)


![Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B12855220.png)
